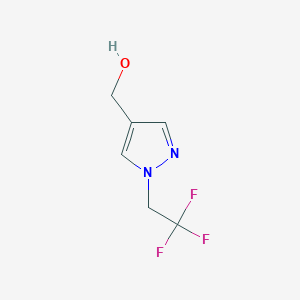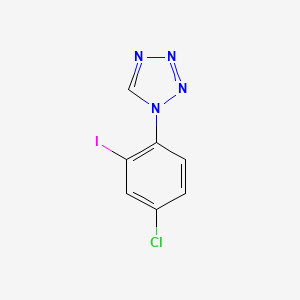
1-(4-氯-2-碘苯基)-1H-1,2,3,4-四唑
描述
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C7H4ClIN4. It has a molecular weight of 306.49 . The compound appears as a powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of related compounds involves sequential bimolecular reactions, including I-Li exchange of 4-chloro-2-iodophenyl acetate to generate the corresponding aryllithium intermediate and its trapping reaction with 2-chloro-1-isocyanato-4-nitrobenzene .Molecular Structure Analysis
The molecular structure of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole includes a tetrazole ring attached to a phenyl ring, which is substituted with a chlorine atom at the 4-position and an iodine atom at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 2.2±0.1 g/cm3 and a boiling point of 386.1±52.0 °C at 760 mmHg . The compound is a powder and is typically stored at room temperature .科学研究应用
Antimicrobial Agent Development
The compound has been studied for its potential as a precursor in synthesizing molecular hybrids that exhibit antibacterial properties. These hybrids have shown inhibition potentials against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, which are significant due to the rise of antimicrobial resistance .
Crystallography and Structural Analysis
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can be used in crystallography to determine the crystal structure of related compounds. This is crucial for understanding the molecular geometry and potential interaction sites for further chemical modifications .
属性
IUPAC Name |
1-(4-chloro-2-iodophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKORPAINUQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)
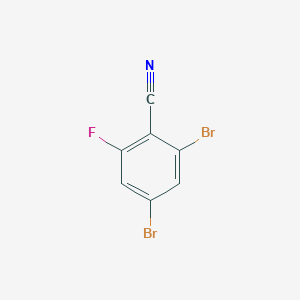


![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
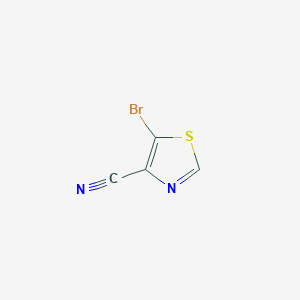

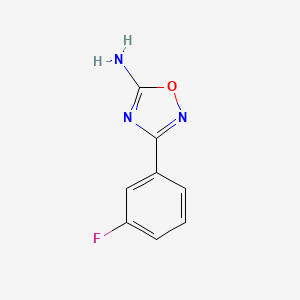
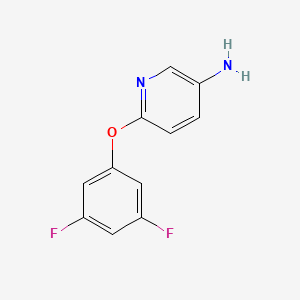
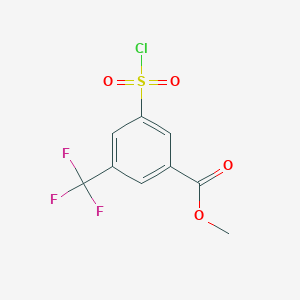
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
